

CCT244747: A Potent and Selective Inhibitor of Checkpoint Kinase 1 (CHK1)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CCT244747	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target and mechanism of action of **CCT244747**, a potent and orally bioavailable small molecule inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of **CCT244747** as a potential therapeutic agent.

The Cellular Target: Checkpoint Kinase 1 (CHK1)

The primary cellular target of **CCT244747** is Checkpoint Kinase 1 (CHK1).[1][2][3][4] **CCT244747** is a highly selective, ATP-competitive inhibitor of CHK1, a crucial serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[2][4]

CHK1 plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle arrest in the S and G2 phases, allowing time for DNA repair before entry into mitosis.[5][6][7] Many tumor cells have defects in the G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2 checkpoints for survival, particularly in the presence of DNA damaging agents.[1][8] By inhibiting CHK1, CCT244747 abrogates these critical checkpoints, leading to premature mitotic entry with unrepaired DNA, ultimately resulting in enhanced cancer cell death (mitotic catastrophe) and apoptosis.[1][7]

Quantitative Data



The potency and selectivity of **CCT244747** have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

Kinase	IC50 (nM)	Fold Selectivity vs. CHK1
CHK1	8	1
FLT3	600	75
CHK2	>10,000	>1,250
CDK1	>10,000	>1,250

Data compiled from multiple sources.[2][9][10]

Table 2: Cellular Activity of CCT244747

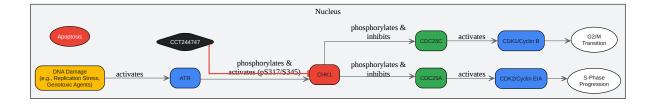
Cell Line	Assay	IC50 / GI50 (nM)
HT29 (Colon)	G2 Checkpoint Abrogation (MIA)	29
Cytotoxicity (SRB)	330 - 3,000	
SW620 (Colon)	G2 Checkpoint Abrogation (MIA)	170
Cytotoxicity (SRB)	330 - 3,000	
MiaPaCa-2 (Pancreatic)	G2 Checkpoint Abrogation (MIA)	Not explicitly stated, but in the range of 29-170
Cytotoxicity (SRB)	330 - 3,000	
Calu-6 (Lung)	G2 Checkpoint Abrogation (MIA)	Not explicitly stated, but in the range of 29-170
Cytotoxicity (SRB)	330 - 3,000	



MIA: Mitosis Induction Assay; SRB: Sulforhodamine B. Data represents a range from multiple experiments.[1][6][9]

Signaling Pathway and Mechanism of Action

CCT244747 exerts its effect by inhibiting the CHK1 signaling pathway, a critical component of the DNA damage response.



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Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by CCT244747.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro CHK1 Kinase Assay

This assay measures the direct inhibitory effect of **CCT244747** on recombinant CHK1 kinase activity.

Protocol:

Reagents and Materials:



- Recombinant human CHK1 enzyme.
- Fluorescently labeled peptide substrate (e.g., 5-FAM-KKKVSRSGLYRSPSMPENLNRPR-COOH).[3]
- ATP.
- Kinase buffer (e.g., 50 mM HEPES, 0.01% BSA, 1 mM DTT, 10 mM MgCl2).
- CCT244747 serially diluted in DMSO.
- Microfluidic capillary electrophoresis system or other suitable detection platform.
- Procedure:
 - 1. Prepare a reaction mixture containing recombinant CHK1 enzyme and the peptide substrate in kinase buffer.
 - 2. Add serial dilutions of CCT244747 or DMSO (vehicle control) to the reaction mixture.
 - 3. Initiate the kinase reaction by adding a final concentration of ATP (at its Km).
 - 4. Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
 - 5. Stop the reaction.
 - 6. Measure the amount of phosphorylated peptide product using a suitable detection method.
 - 7. Calculate the percentage of inhibition for each **CCT244747** concentration relative to the vehicle control.
 - 8. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular G2 Checkpoint Abrogation (Mitosis Induction Assay - MIA)



This ELISA-based assay determines the ability of **CCT244747** to overcome a genotoxic agent-induced G2 cell cycle arrest.[1][9]

Protocol:

- Cell Seeding and Treatment:
 - 1. Seed tumor cells (e.g., HT29) in a 96-well plate and allow them to adhere overnight.
 - 2. Treat cells with a DNA damaging agent (e.g., etoposide) to induce G2 arrest.
 - 3. Add serial dilutions of **CCT244747** to the cells. Include a positive control for mitotic arrest (e.g., nocodazole) and a vehicle control.
 - 4. Incubate for 24-48 hours.
- Cell Fixation and Staining:
 - 1. Fix the cells with a suitable fixative (e.g., 4% formaldehyde).
 - 2. Permeabilize the cells with a detergent-based buffer.
 - 3. Block non-specific antibody binding.
 - 4. Incubate with a primary antibody against a mitotic marker (e.g., phospho-histone H3).
 - Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis:
 - 1. Add a colorimetric HRP substrate (e.g., TMB).
 - 2. Stop the reaction and measure the absorbance at the appropriate wavelength.
 - 3. Calculate the percentage of mitotic cells for each treatment condition.
 - 4. Determine the IC50 for G2 checkpoint abrogation by plotting the percentage of mitotic cells against the log of **CCT244747** concentration.



Cytotoxicity Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, to assess the cytotoxic effects of **CCT244747**.[11][12]

Protocol:

- Cell Seeding and Treatment:
 - 1. Seed cells in a 96-well plate and allow them to attach.
 - 2. Add serial dilutions of CCT244747 to the wells.
 - 3. Incubate for 96 hours.
- Cell Fixation and Staining:
 - 1. Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[11] [12]
 - 2. Wash the plates with water and air dry.
 - 3. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[11]
 - 4. Wash away the unbound dye with 1% acetic acid and air dry.[11][12]
- Measurement:
 - 1. Solubilize the protein-bound dye with 10 mM Tris base solution.[11][12]
 - 2. Read the absorbance at 510 nm using a microplate reader.[12]
 - 3. Calculate the GI50 (the concentration of drug that inhibits cell growth by 50%).

Western Blotting for Biomarker Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in the CHK1 signaling pathway following treatment with **CCT244747**.



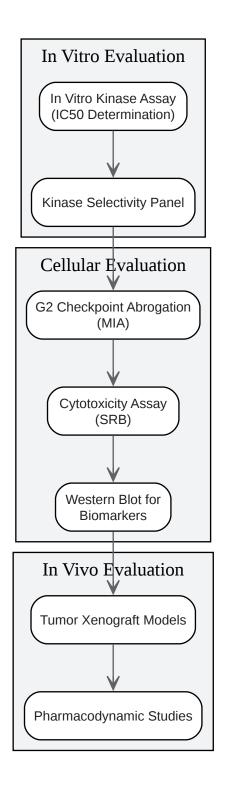
Protocol:

- · Cell Lysis and Protein Quantification:
 - 1. Treat cells with a genotoxic agent in the presence or absence of **CCT244747**.
 - 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - 3. Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - 1. Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
 - 2. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - 1. Block the membrane with 5% non-fat milk or BSA in TBST.
 - 2. Incubate the membrane with primary antibodies against:
 - pS296-CHK1 (a marker of CHK1 auto-phosphorylation and activity).[1]
 - pY15-CDK1 (a marker of G2/M arrest).[1]
 - Total CHK1 and CDK1 (as loading controls).
 - GAPDH or β -actin (as a loading control).
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.



Experimental and Logical Workflows

The following diagrams illustrate the general workflows for evaluating CCT244747.



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Caption: A generalized experimental workflow for the preclinical evaluation of CCT244747.



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 To cite this document: BenchChem. [CCT244747: A Potent and Selective Inhibitor of Checkpoint Kinase 1 (CHK1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606548#what-is-the-cellular-target-of-cct244747]

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